Sudan Black B

Beschreibung

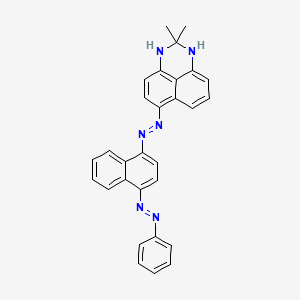

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dihydroperimidin-6-yl)-(4-phenyldiazenylnaphthalen-1-yl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N6/c1-29(2)30-26-14-8-13-22-25(17-18-27(31-29)28(22)26)35-34-24-16-15-23(20-11-6-7-12-21(20)24)33-32-19-9-4-3-5-10-19/h3-18,30-31H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUVUDODLRLVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052091 | |

| Record name | C.I. Solvent Black 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Sudan Black B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4197-25-5 | |

| Record name | Sudan Black | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 26150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan black B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Perimidine, 2,3-dihydro-2,2-dimethyl-6-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Black 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-6-[[1-naphthyl-4-(phenylazo)]azo]-1H-perimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLACK 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YDL1Q990E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sudan Black B: A Comprehensive Technical Guide to its Cellular Staining Properties

For Researchers, Scientists, and Drug Development Professionals

Sudan Black B (SBB) is a lipophilic, or fat-soluble, diazo dye with significant applications in cellular and histochemical analysis.[1] Its ability to selectively stain a variety of intracellular lipids and other structures makes it an invaluable tool in various research fields, including hematology, oncology, and cellular aging. This technical guide provides an in-depth overview of this compound's staining profile, detailed experimental protocols, and a summary of its applications.

Principle of Staining

The staining mechanism of this compound is primarily a physical process based on its differential solubility.[2] The dye is more soluble in lipids than in its solvent, typically ethanol or propylene glycol.[2][3] When a tissue section or cell smear is incubated with the SBB solution, the dye partitions from the solvent into the intracellular lipid compartments, resulting in a distinct blue-black to black coloration of these structures.[1] While it is a physical process, this compound is a slightly basic dye and can also combine with acidic groups in compound lipids, allowing it to stain phospholipids.

Cellular Targets of this compound

This compound is a broad-spectrum lipid stain, capable of coloring a wide array of lipid-containing structures within cells. While it is not strictly specific to lipids, its high affinity for them makes it a reliable marker.

Primary Cellular Targets:

-

Lipids: This is the broadest category and includes neutral fats (triglycerides), phospholipids, sterols, and lipoproteins. These are typically visualized as black or blue-black droplets or granules within the cytoplasm.

-

Granules of Leukocytes: this compound is extensively used in hematology to stain the granules of various white blood cells. It stains both azurophilic and specific granules in neutrophils, which is an advantage over myeloperoxidase (MPO) staining that only targets azurophilic granules. The lysosomal granules of monocytic cells also show positive staining.

-

Golgi Apparatus: The lipid-rich membranes of the Golgi apparatus can be visualized with this compound.

-

Chromosomes: Some studies have reported the ability of this compound to stain chromosomes.

Specialized Applications:

-

Lipofuscin: This "wear-and-tear" pigment, an aggregate of oxidized proteins and lipids, accumulates in senescent cells and is specifically stained by this compound. This application is crucial for studying cellular aging and age-related pathologies.

-

Bacterial Lipid Inclusions: In microbiology, this compound can be used to identify lipid storage granules within bacteria.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound staining solutions as cited in various protocols.

| Reagent Component | Concentration/Amount | Solvent | Final Volume | Source |

| This compound | 0.7 g | Propylene glycol | 100.0 ml | |

| This compound | 0.3 g | Absolute ethanol | 100 ml | |

| Phenol (crystalline) | 16 g | Absolute ethanol | 30 ml | |

| Sodium Phosphate (Na2HPO4.12H2O) | 0.3 g | Distilled water | 100 ml | |

| This compound | 1.2 g | 70% ethanol | 80 ml |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are representative protocols for this compound staining of different sample types.

Protocol 1: Staining of Lipids in Frozen Sections

This protocol is adapted from methodologies utilizing propylene glycol to prevent the dissolution of lipids during the staining process.

Reagents:

-

10% Formalin

-

Propylene Glycol

-

This compound Solution (0.7g in 100ml propylene glycol)

-

85% Propylene Glycol

-

Nuclear Fast Red Solution

-

Aqueous Mounting Medium (e.g., Glycerin Jelly)

Procedure:

-

Fix frozen sections on a glass slide with 10% formalin for 20 minutes.

-

Wash the sections well with tap water, followed by a rinse with distilled water.

-

Immerse the slides in two changes of pre-stain solution (propylene glycol) for 5 minutes each.

-

Incubate the slides in the this compound solution for 7 minutes, with agitation.

-

Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.

-

Rinse thoroughly with distilled water.

-

Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

-

Wash with tap water and then rinse with distilled water.

-

Mount the coverslip using an aqueous mounting medium.

Protocol 2: Staining of Blood or Bone Marrow Smears

This protocol is commonly employed in hematology for the differentiation of leukemias.

Reagents:

-

Formalin Vapor (from 40% formaldehyde solution) or Formalin-Ethanol Fixative

-

This compound Working Solution (e.g., 60 ml of 0.3% SBB in ethanol mixed with 40 ml of phenol buffer)

-

70% Ethanol

-

Leishman or May-Grünwald-Giemsa Stain

Procedure:

-

Fix air-dried smears in formalin vapor for 10 minutes.

-

Gently wash the slides in water for 5-10 minutes.

-

Immerse the slides in the this compound working solution in a covered Coplin jar for 1 hour.

-

Remove the slides and flood them with 70% ethanol for 30 seconds. Repeat this step three times to differentiate.

-

Rinse the slides in running tap water and allow them to air dry.

-

Counterstain with Leishman or May-Grünwald-Giemsa stain according to standard procedures.

-

Air dry and examine under a microscope.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the application of this compound staining.

Caption: Workflow for this compound Staining of Frozen Sections.

Caption: Logical Diagram for Leukemia Differentiation using SBB.

Applications in Research and Drug Development

The utility of this compound extends across various scientific disciplines:

-

Hematology: Its primary application is in the differential diagnosis of acute leukemias. Myeloid leukemias typically stain positive due to the lipid content of their granules, while lymphoid leukemias are generally negative.

-

Neuroscience: SBB is used to identify lipid-rich structures in the nervous system, including myelin sheaths and lipofuscin deposits in aging neurons.

-

Oncology: Beyond leukemia, SBB can be used to detect lipid accumulation in various tumors, which can be indicative of metabolic reprogramming, a hallmark of cancer.

-

Cellular Aging Research: The specific staining of lipofuscin by SBB provides a robust method for identifying senescent cells in tissues and cell cultures. This is particularly relevant for developing and testing senolytic drugs.

-

Metabolic Disease Research: SBB is employed to visualize lipid droplets in cells and tissues in studies of obesity, diabetes, and fatty liver disease.

Limitations

Despite its versatility, this compound has some limitations:

-

Lack of Absolute Specificity: While it has a high affinity for lipids, SBB can also stain other cellular components, such as some granules in leukocytes that are not purely lipid-based.

-

Incompatibility with Paraffin-Embedded Tissues: The solvents used in the paraffin embedding process remove lipids, rendering SBB staining ineffective on such samples. Frozen sections are therefore the required specimen type.

-

Potential for Carcinogenicity: Some Sudan dyes are considered carcinogenic, and appropriate safety precautions, including the use of personal protective equipment, should be taken.

References

Sudan Black B: A Comprehensive Technical Guide to its Staining Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Black B (SBB) is a non-ionic, lipophilic diazo dye belonging to the lysochrome group of stains.[1][2] It is a vital tool in histology, cytology, and pathology for the visualization of a wide range of lipids, including neutral fats, phospholipids, and sterols.[1][3][4] Its ability to stain intracellular lipid droplets, myelin sheaths, and granules within various cell types makes it an indispensable technique in numerous research and diagnostic applications. This guide delves into the core principles of the this compound staining mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate its effective use in a laboratory setting.

Core Principle of Staining Mechanism

The staining mechanism of this compound is primarily a physical process based on its differential solubility. SBB is highly soluble in lipids and fat solvents but has low solubility in more polar solvents like alcohols. When a tissue section is incubated with a saturated solution of SBB in a solvent such as ethanol or propylene glycol, the dye molecules partition from the solvent into the lipid-rich structures within the tissue. This is because the dye has a greater affinity for the lipids than for the solvent it is dissolved in. This selective dissolution and accumulation of the dye in lipids result in a distinct blue-black to black coloration of the targeted structures.

While the primary mechanism is physical, some evidence suggests that this compound, being a slightly basic dye, can also form weak bonds with acidic groups in compound lipids, such as phospholipids.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its optimal use.

| Property | Value | References |

| Chemical Formula | C₂₉H₂₄N₆ | |

| Molecular Weight | 456.54 g/mol | |

| C.I. Number | 26150 | |

| Appearance | Dark brown to black powder | |

| Melting Point | 120-124 °C | |

| Maximum Absorption (λmax) | 596-605 nm | |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | Slightly soluble | |

| Acetone | Soluble | |

| Toluene | Soluble | |

| Oils and Fats | Soluble |

Staining Mechanism Workflow

References

An In-depth Technical Guide to Sudan Black B: Solubility and Solvent Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent characteristics of Sudan Black B, a fat-soluble diazo dye crucial for various histological and cytological applications. Understanding the dye's behavior in different solvents is paramount for the preparation of effective staining solutions and for achieving reliable and reproducible results in research and development.

Quantitative Solubility of this compound

This compound exhibits a range of solubilities in various organic solvents, a property fundamental to its application in staining lipids and other nonpolar cellular components. The dye's solubility is significantly influenced by the solvent's chemical nature. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Observations |

| Ethanol | 10 mg/mL | Yields a dark blue solution. Heat may be required for complete solubilization. A common solvent for stock solutions. |

| Ethanol (70%) | Soluble[1] | Used in some staining protocols. |

| Propylene Glycol | 7 mg/mL (0.7 g in 100 mL)[2][3] | Heating to 100°C is often employed to facilitate dissolution. |

| Acetone | Soluble | Frequently used in the initial preparation of staining solutions before dilution. |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | Requires sonication for dissolution. Freshly made solutions are recommended as aging can lead to the formation of secondary products that reduce staining specificity. |

| Benzene | Soluble | A nonpolar aromatic solvent capable of dissolving this compound. |

| Toluene | Soluble | Similar to benzene, this nonpolar aromatic solvent is effective for solubilizing the dye. |

| Chloroform | Soluble | A chlorinated solvent with good solubilizing power for this compound. |

| Xylene | Soluble | A common clearing agent in histology that can also dissolve this compound. |

| Oils and Fats | Soluble | The lipophilic nature of this compound underlies its primary application in staining lipids. |

| Paraffin | Soluble | The dye's solubility in paraffin is relevant for staining paraffin-embedded tissue sections. |

| Water | Slightly Soluble (0.1 mg/mL) | This compound is largely insoluble in water, a key characteristic for a lysochrome dye. |

Properties of Common Solvents for this compound

The choice of solvent is critical and depends on the specific application and desired staining characteristics. The properties of the solvent, such as polarity, boiling point, and density, influence the dye's solubility and the stability of the staining solution.

| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Notes |

| Ethanol | C₂H₅OH | 78.37 | 0.789 | 24.55 | A versatile solvent for both stock and working solutions. |

| Propylene Glycol | C₃H₈O₂ | 188.2 | 1.036 | 32.0 | A viscous, low-volatility solvent that helps to prevent the precipitation of the dye and the dissolution of tissue lipids during staining. |

| Acetone | C₃H₆O | 56 | 0.784 | 20.7 | A highly volatile solvent, often used to initially dissolve the dye powder. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | A highly polar aprotic solvent that can dissolve a wide range of compounds. |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | A nonpolar aromatic solvent. |

| Xylene | C₈H₁₀ | ~138.5 | ~0.864 | ~2.3 | A mixture of isomers, commonly used in histology. |

Factors Influencing this compound Solubility

The dissolution of this compound is governed by several factors that researchers can manipulate to optimize staining solution preparation and performance.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity: As a nonpolar, lipophilic molecule, this compound dissolves best in nonpolar or weakly polar organic solvents. The principle of "like dissolves like" is central to its solubility. Its insolubility in water is a critical feature for a lipid stain. The solvatochromic behavior of Sudan dyes, including this compound, is influenced by solvent polarity, which can affect the dye's molecular configuration.

-

Temperature: Increasing the temperature generally enhances the solubility of this compound. Heating is a common step in preparing staining solutions, particularly with more viscous solvents like propylene glycol, to facilitate the dissolution process. For instance, solutions in propylene glycol are often heated to 100°C.

-

pH: this compound is a slightly basic dye. While the effect of a wide range of pH on its solubility is not extensively documented, significant shifts in pH could potentially alter the charge state of the molecule and affect its interaction with the solvent. Staining protocols often use buffered solutions to maintain a stable pH.

-

Purity of the Dye: The presence of impurities can affect the solubility and staining characteristics of this compound. It is advisable to use a high-grade dye for consistent and reliable results.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are summaries of common experimental protocols.

Preparation of this compound Staining Solution in Propylene Glycol

This method is widely used for staining lipids in frozen tissue sections as propylene glycol minimizes the extraction of lipids from the tissue.

-

Dissolution: Add 0.7 g of this compound powder to 100 mL of propylene glycol.

-

Heating: Heat the mixture to 100°C while stirring continuously for a few minutes to dissolve the dye.

-

Filtration (Hot): Filter the hot solution through a Whatman No. 2 filter paper.

-

Cooling: Allow the solution to cool to room temperature.

-

Filtration (Cold): Filter the cooled solution again, this time through a fritted glass filter of medium porosity.

-

Storage: The final solution can be stored at 60°C and is stable for up to one year.

Preparation of this compound Staining Solution in Ethanol

This is a common method for preparing a stock solution that can be used for various staining procedures, including those for blood and bone marrow smears.

-

Dissolution: Dissolve 0.3 g of this compound in 100 mL of absolute ethanol.

-

Preparation of Working Solution: A working solution is often prepared by mixing the stock solution with a buffer. For example, add 40 mL of a phenol buffer to 60 mL of the this compound stock solution.

General Staining Procedure for Lipids in Frozen Sections

The following workflow outlines the key steps for staining lipids in frozen tissue sections using a propylene glycol-based this compound solution.

Caption: General workflow for this compound staining of lipids.

Conclusion

The effective use of this compound as a histochemical stain is intrinsically linked to a thorough understanding of its solubility in various solvents. The choice of solvent, temperature, and pH all play critical roles in the preparation of stable and effective staining solutions. By carefully considering these factors and adhering to established protocols, researchers can leverage the unique properties of this compound to achieve high-quality, reproducible staining of lipids and other cellular components, thereby advancing research in various fields, including drug development and diagnostics.

References

The Convergence of Cellular Aging and Histological Staining: A Technical Guide to Lipofuscin and Sudan Black B

For Immediate Release

An In-depth Exploration of Lipofuscin, the "Age Pigment," and the Physicochemical Principles Underlying its Staining by Sudan Black B for Cellular Senescence Research.

This technical guide provides a comprehensive overview of lipofuscin, a complex autofluorescent aggregate, and the staining mechanism of this compound, a lipophilic dye. It is intended for researchers, scientists, and drug development professionals engaged in the study of cellular senescence, aging, and age-related diseases. This document will delve into the biochemical composition of lipofuscin, the chemical properties of this compound, and the molecular interactions that govern the staining process. Detailed experimental protocols and a summary of quantitative data are provided to facilitate the practical application of this knowledge in a laboratory setting.

Understanding Lipofuscin: The "Wear-and-Tear" Pigment

Lipofuscin is a heterogeneous, yellow-brown pigment that accumulates over time in the lysosomes of post-mitotic cells, such as neurons, cardiomyocytes, and retinal pigment epithelial cells.[1] Its accumulation is a hallmark of cellular senescence and is often referred to as the "age pigment" or "wear-and-tear" pigment.[1] The formation of lipofuscin is a complex process resulting from the oxidative modification and cross-linking of various cellular macromolecules.

Biochemical Composition:

Lipofuscin is not a single molecular entity but rather a complex aggregate of oxidized proteins, lipids, and metals.[2][3] Its composition can vary depending on the cell type and the specific conditions of its formation.

| Component | Percentage (by weight) | Key Constituents |

| Proteins | 30-70% | Oxidized and cross-linked protein residues.[2] |

| Lipids | 20-50% | Free fatty acids (~40%), phosphatidylcholines (~30%), phosphatidylethanolamines (~13%), triglycerides, cholesterol, and lipoproteins. |

| Metals | ~2% | Iron, copper, zinc, aluminum, and manganese. |

The high lipid content of lipofuscin is a critical factor in its interaction with lipophilic stains like this compound.

This compound: A Lipophilic Dye for Lipid Detection

This compound (SBB) is a fat-soluble, non-fluorescent, blue-black diazo dye. Its chemical formula is C₂₉H₂₄N₆, and it is highly soluble in lipids and organic solvents like ethanol, but insoluble in water. This high lipophilicity is the primary reason for its use in the histological staining of fats and lipids.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₉H₂₄N₆ |

| Molar Mass | 456.54 g/mol |

| Appearance | Black powder |

| Solubility | Soluble in oils, fats, ethanol, acetone, toluene. Insoluble in water. |

| Maximum Absorption (λmax) | 598 nm, 415 nm |

The Staining Mechanism: A Physicochemical Interaction

The staining of lipofuscin by this compound is a physical process based on the principle of differential solubility, a phenomenon known as "lysochrome" staining. The dye is more soluble in the lipid components of the lipofuscin granules than in the ethanol-based solvent in which it is applied.

This solubility difference drives the dye to partition from the solvent into the lipid-rich environment of the lipofuscin aggregates, resulting in a distinct blue-black to black coloration of the granules within the cell. While SBB is not entirely specific for lipids and can stain other cellular components, its strong affinity for the lipid moieties within lipofuscin makes it a reliable and widely used marker for identifying these age-related pigments.

Signaling Pathways of Lipofuscin Formation

The accumulation of lipofuscin is intricately linked to cellular stress pathways, particularly those involving oxidative stress, mitochondrial dysfunction, and impaired lysosomal and autophagic processes. A detrimental feedback loop is often established, where initial insults lead to a cascade of events that perpetuate and accelerate lipofuscin formation.

Caption: Vicious cycle of lipofuscin formation.

Experimental Protocols for this compound Staining of Lipofuscin

The following are representative protocols for staining lipofuscin with this compound in cultured cells and tissue sections.

Staining of Cultured Cells

This protocol is adapted for cells grown in multi-well plates.

Materials:

-

This compound powder

-

70% Ethanol

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Nuclear Fast Red solution (optional counterstain)

-

5% Aluminum sulfate solution (for Nuclear Fast Red)

Procedure:

-

Preparation of Saturated this compound Solution (prepare the day before):

-

Dissolve 0.7 g of this compound in 100 mL of 70% ethanol.

-

Stir overnight on a magnetic stirrer to ensure complete dissolution.

-

Filter the solution before use.

-

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Staining:

-

Incubate the fixed cells with the saturated this compound solution for 5-30 minutes at room temperature.

-

Wash the cells with 70% ethanol for 5 minutes.

-

Rinse the cells thoroughly with PBS.

-

-

Counterstaining (Optional):

-

Incubate with Nuclear Fast Red solution for 5 minutes.

-

Wash with tap water.

-

-

Visualization:

-

Mount with an aqueous mounting medium.

-

Observe under a bright-field microscope. Lipofuscin granules will appear as blue-black intracellular deposits.

-

Staining of Frozen Tissue Sections

Materials:

-

Snap-frozen tissue

-

Cryostat

-

Formalin (for fixation)

-

This compound solution (as prepared above)

-

Propylene glycol

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Sectioning:

-

Cut 10-16 µm thick sections from the snap-frozen tissue using a cryostat.

-

Mount the sections on glass slides.

-

-

Fixation:

-

Fix the sections in formalin vapor or by immersion in 10% formalin for 10 minutes.

-

Wash gently with distilled water.

-

-

Staining:

-

Immerse the slides in propylene glycol for 5 minutes.

-

Transfer the slides to the this compound solution and incubate for 7 minutes.

-

Differentiate in 85% propylene glycol for 3 minutes.

-

Rinse with distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with Nuclear Fast Red for 3 minutes.

-

Wash with tap water.

-

-

Mounting and Visualization:

-

Mount the coverslip with an aqueous mounting medium.

-

Examine under a light microscope. Lipofuscin will be stained blue-black.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described protocols.

| Parameter | Value | Source |

| This compound Concentration | 0.7 g in 100 mL 70% ethanol | |

| Fixation Time (Cultured Cells) | 10-15 minutes | |

| SBB Incubation (Cultured Cells) | 5-30 minutes | |

| Fixation Time (Frozen Sections) | 10 minutes | |

| SBB Incubation (Frozen Sections) | 7 minutes | |

| Section Thickness (Frozen) | 10-16 µm |

Logical Workflow for Lipofuscin Staining and Analysis

The following diagram illustrates the general workflow for the detection and analysis of lipofuscin using this compound staining.

Caption: General workflow for this compound staining.

Conclusion

Lipofuscin serves as a critical biomarker for cellular senescence and aging. The staining of this complex pigment by this compound is a robust and accessible method for its detection. This technical guide has provided a detailed examination of the biochemical and chemical principles underlying this technique, along with practical experimental protocols. A thorough understanding of these concepts will empower researchers to effectively utilize this compound staining in their investigations into the mechanisms of aging and the development of novel therapeutic interventions for age-related pathologies.

References

Sudan Black B: A Technical Guide to Its Use as a Biomarker for Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases and cancer. The ability to accurately identify senescent cells is paramount for both basic research and the development of senotherapeutic drugs. While senescence-associated β-galactosidase (SA-β-gal) has been the conventional biomarker, its limitations, particularly its inapplicability to archival tissues, have necessitated the exploration of more robust markers. Sudan Black B (SBB), a lipophilic dye, has emerged as a highly specific and reliable biomarker for cellular senescence. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of SBB in senescence research.

The Mechanism of Action: Staining Lipofuscin, the Hallmark of Aging

This compound's utility as a senescence biomarker stems from its ability to specifically stain lipofuscin, an aggregate of oxidized proteins, lipids, and metals that accumulates in the lysosomes of senescent cells.[1][2][3] Lipofuscin, often referred to as the "age pigment," is a product of oxidative stress and the incomplete degradation of cellular components.[4][5] Its accumulation is a hallmark of senescent and post-mitotic cells, such as neurons. The highly cross-linked and non-degradable nature of lipofuscin leads to its build-up within the lysosomal compartment. Healthy, proliferating cells can dilute their lipofuscin content through cell division, whereas senescent cells, being in a state of permanent cell cycle arrest, accumulate it.

The formation of lipofuscin is intricately linked to several cellular pathways implicated in aging:

-

Oxidative Stress: Reactive oxygen species (ROS) mediate the oxidation of proteins and lipids, leading to their misfolding and aggregation, which are foundational steps in lipofuscin formation.

-

Mitochondrial Dysfunction: Damaged mitochondria are a significant source of ROS and are cleared by a process called mitophagy. Impaired mitophagy in aging cells leads to the accumulation of dysfunctional mitochondria, increased oxidative stress, and consequently, enhanced lipofuscinogenesis.

-

Lysosomal and Autophagic Impairment: The accumulation of lipofuscin itself can impair lysosomal function and the autophagy pathway, creating a vicious cycle that further accelerates its accumulation. Studies have shown that lipofuscin granules co-localize with autolysosomes.

Comparative Analysis: SBB vs. SA-β-galactosidase

While SA-β-gal is a widely used senescence marker, SBB offers several distinct advantages, making it a more versatile tool in many experimental contexts.

| Feature | This compound (SBB) | Senescence-Associated β-galactosidase (SA-β-gal) |

| Target | Lipofuscin (oxidized cellular waste) | β-galactosidase enzyme activity at pH 6.0 |

| Applicability to Archival Tissue | Yes (formalin-fixed, paraffin-embedded) | No (requires fresh or frozen tissue) |

| False Positives | Less prone to false positives from confluence or serum starvation. | Can produce false positives in confluent cultures or under serum starvation. |

| Quantification | Can be quantified, especially with fluorescent methods. | Quantification can be challenging. |

| Co-staining | Compatible with immunofluorescence and other staining techniques. | Can be more complex to combine with other methods. |

| Protocol Complexity | Relatively straightforward histochemical stain. | Requires specific pH conditions and can have variable incubation times. |

Experimental Protocols

SBB Staining for Cultured Cells (Optimized Protocol)

This protocol is an optimized version for ease of use with cultured cells in standard plastic plates.

Reagents:

-

Saturated SBB Solution: Dissolve 1.2 g of this compound powder in 80 mL of 70% ethanol. Stir overnight and filter before use.

-

4% Paraformaldehyde (PFA) in PBS

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Nuclear Fast Red solution (for counterstaining, optional)

Procedure:

-

Fix cells in 4% PFA for 15 minutes.

-

Rinse cells with 70% ethanol for 2 minutes.

-

Incubate cells with the saturated SBB solution.

-

Wash with PBS.

-

(Optional) Counterstain with Nuclear Fast Red to visualize nuclei.

-

Image using brightfield microscopy. SBB-positive cells will show dark blue-black granules.

SBB Staining for Paraffin-Embedded Tissues

A significant advantage of SBB is its applicability to archival tissues.

Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Incubate with SBB solution.

-

Differentiate in 70% ethanol.

-

Wash in water.

-

Counterstain as desired.

-

Dehydrate and mount.

Data Presentation and Interpretation

SBB staining results in the appearance of dark blue to black granules within the cytoplasm of senescent cells when viewed under a brightfield microscope. For more quantitative analysis, SBB-stained lipofuscin exhibits strong fluorescence in the far-red channel (Cy5), allowing for detection and quantification using fluorescence microscopy. This fluorescence can be used in conjunction with DAPI for nuclear staining to quantify the percentage of SBB-positive cells.

Quantitative Data Summary:

Studies have demonstrated a strong correlation between the percentage of SBB-positive cells and SA-β-gal-positive cells under various senescence-inducing conditions.

| Senescence Inducer | % SA-β-Gal Positive Cells | % SBB Positive Cells (Brightfield) | % SBB Positive Cells (Fluorescence) |

| Vehicle (Control) | Low | Low | Low |

| BMS-470539 (1-20µM) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Bleomycin | High | High | High |

| Hydrogen Peroxide | High | High | High |

| Replicative Senescence | High | High | High |

Data compiled from studies inducing senescence in human dermal fibroblasts. A strong positive correlation (p<0.001) is observed between SA-β-gal and SBB staining (both brightfield and fluorescence detection).

Visualizing the Core Concepts

Signaling Pathway of Lipofuscin Accumulation

Caption: Lipofuscin accumulation pathway in senescent cells.

Experimental Workflow for SBB Staining

Caption: Workflow for this compound staining of cultured cells.

Applications in Drug Development

The robust nature of SBB staining makes it an invaluable tool for the development of senotherapeutics. It can be used to:

-

Screen for senolytic compounds: By quantifying the reduction in SBB-positive cells after treatment.

-

Assess the efficacy of senolytics in vivo: Using SBB staining on tissue sections from animal models.

-

Develop targeted drug delivery systems: A biotin-linked SBB analog, GL13, has been developed for more sensitive detection and can be used to deliver therapeutic agents specifically to senescent cells. Recently, a senolytic platform using a micelle-encapsulated SBB conjugated analog has been described for the selective elimination of senescent cells.

Conclusion

This compound is a powerful and versatile biomarker for cellular senescence, offering significant advantages over traditional methods. Its ability to specifically stain lipofuscin, its applicability to archival tissues, and its compatibility with quantitative and multiplex imaging techniques make it an essential tool for researchers and drug developers in the field of aging and senescence-related diseases. This guide provides the fundamental knowledge and protocols to effectively integrate SBB staining into your research workflows.

References

- 1. This compound, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells. | Semantic Scholar [semanticscholar.org]

- 2. This compound, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration [frontiersin.org]

An In-Depth Technical Guide to Sudan Black B Dye for Researchers and Scientists

Sudan Black B (SBB) is a synthetic, fat-soluble diazo dye widely utilized in research and diagnostic applications for its ability to stain lipids and other non-polar substances. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and a visualization of its staining mechanism.

Core Physical and Chemical Characteristics

This compound is a complex diazo dye with the molecular formula C₂₉H₂₄N₆. Its properties are summarized in the tables below, providing essential data for its application in a laboratory setting.

General and Chemical Properties

| Property | Value | References |

| IUPAC Name | 2,3-Dihydro-2,2-dimethyl-6-[[4-(phenylazo)-1-naphthalenyl]azo]-1H-perimidine | |

| Synonyms | C.I. Solvent Black 3, C.I. 26150, Fat Black HB | |

| CAS Number | 4197-25-5 | |

| Molecular Formula | C₂₉H₂₄N₆ | |

| Molecular Weight | 456.54 g/mol | |

| Appearance | Dark brown to black powder | |

| Nature | Synthetic, fat-soluble diazo dye (lysochrome) |

Physical and Spectroscopic Properties

| Property | Value | References |

| Melting Point | 118-126 °C | |

| Absorption Maxima (λmax) | 596-605 nm (in ethanol) | |

| Extinction Coefficient (ε) | ≥20000 at 596-603 nm in ethanol | |

| Solubility | Soluble in oils, fats, paraffin, phenol, ethanol, acetone, benzene, toluene, and other hydrocarbons. Insoluble in water. |

Principle of Staining

The primary mechanism of this compound staining is a physical process based on its high solubility in lipids. The dye is more soluble in the lipids present in a tissue sample than in the solvent in which it is applied. This differential solubility causes the dye to move from the staining solution and partition into the cellular lipids, rendering them visible as blue-black or black deposits.

Figure 1. Mechanism of this compound lipid staining.

Experimental Protocols

This compound is a versatile stain with applications in histology, hematology, and forensic science. Below are detailed protocols for some of its most common uses.

Staining of Lipids in Frozen Tissue Sections

This protocol is adapted for the visualization of neutral triglycerides and other lipids in frozen tissue sections.

Reagents:

-

This compound Staining Solution (0.7% w/v in propylene glycol)

-

Propylene Glycol (100% and 85% aqueous solution)

-

Formalin (10%, buffered)

-

Nuclear Fast Red solution

-

Aqueous mounting medium

Procedure:

-

Cut frozen tissue sections at 8-10 µm and mount on slides.

-

Fix the sections in 10% buffered formalin for 5-10 minutes.

-

Rinse gently with distilled water.

-

Dehydrate the sections in 100% propylene glycol for 5 minutes.

-

Stain in pre-heated (60°C) this compound solution for 10-15 minutes or at room temperature for at least 2 hours.

-

Differentiate in 85% propylene glycol for 3 minutes.

-

Rinse thoroughly with distilled water.

-

Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.

-

Wash with tap water and then rinse with distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Blue-black

-

Nuclei: Red

Figure 2. Workflow for this compound staining of lipids.

Staining of Neutrophil Granules in Blood Smears

This method is useful for the cytochemical differentiation of leukemias.

Reagents:

-

40% Formaldehyde vapor (for fixation)

-

This compound Staining Solution (0.3 g in 100 ml absolute ethanol)

-

Phenol Buffer (16 g crystalline phenol in 30 ml absolute ethanol, added to 100 ml distilled water containing 0.3 g Na₂HPO₄·12H₂O)

-

Working SBB Solution (60 ml SBB solution mixed with 40 ml phenol buffer)

-

70% Ethanol

-

Leishman or May-Grünwald-Giemsa stain

Procedure:

-

Prepare a thin blood or bone marrow smear and air dry.

-

Fix the smear with formaldehyde vapor for 5-10 minutes.

-

Wash gently with water.

-

Immerse in the working this compound solution in a Coplin jar for 1 hour.

-

Rinse with 70% ethanol for 30 seconds, repeating three times.

-

Rinse with running tap water and air dry.

-

Counterstain with Leishman or May-Grünwald-Giemsa stain.

-

Air dry and examine under a microscope.

Expected Results:

-

Neutrophil granules: Black

-

Monocyte granules: Faintly black

-

Lymphocytes: Unstained

Enhancement of Latent Fingerprints

This compound can be used to develop latent fingerprints on non-porous, greasy, or waxy surfaces.

Reagents:

-

This compound (15 g)

-

Ethanol (1 L)

-

Distilled water (500 ml)

Procedure:

-

Prepare the working solution by dissolving this compound in ethanol and then adding the distilled water.

-

Immerse the object with the suspected latent print into the staining solution for approximately 2 minutes.

-

Rinse the object with a gentle stream of cool water.

-

Allow the object to air dry completely.

-

Photograph the developed prints.

Expected Results:

-

Latent prints on greasy or waxy surfaces will be stained a blue-black color.

Applications in Drug Development and Research

Beyond its routine use in histology and forensics, this compound has specific applications in drug development and research:

-

Steatosis and Lipid Metabolism Studies: In toxicology and metabolic disease research, SBB is used to visualize and quantify lipid accumulation (steatosis) in hepatocytes and other cell types in response to drug candidates or disease models.

-

Neuroscience Research: this compound can be used to quench the autofluorescence of lipofuscin, an aging-related pigment, in neural tissues, thereby improving the signal-to-noise ratio in fluorescence microscopy.

-

Leukemia Differentiation: As detailed in the hematology protocol, SBB is a crucial tool for differentiating between acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), which is critical for determining the appropriate therapeutic strategy.

Degradation

While biological degradation pathways are not extensively documented, the chemical degradation of this compound has been studied. One effective method is the Fenton oxidation process, which utilizes hydroxyl radicals to break down the dye molecule. This is relevant for the environmental remediation of wastewater from textile and laboratory facilities.

Figure 3. Fenton oxidation degradation of this compound.

history and development of Sudan Black B in histochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, chemical principles, and practical applications of Sudan Black B (SBB) in histochemistry. A versatile lysochrome, SBB remains a cornerstone for the visualization of a wide range of lipids and other biological structures. This document provides detailed experimental protocols, quantitative comparisons, and visual diagrams to facilitate its effective use in research and development.

Introduction: A Historical Perspective

This compound was first introduced as a fat stain in the 1930s.[1] It belongs to the Sudan group of dyes, which are synthetic, non-ionic, fat-soluble compounds known as lysochromes.[2][3] Unlike other stains that bind to tissues through ionic interactions, lysochromes stain by dissolving in the lipid components of cells and tissues, a principle known as preferential solubility .[3][4] Over the decades, its application has expanded from a general lipid stain to a valuable tool in hematology, neurobiology, and the study of cellular aging.

Chemical Properties and Staining Mechanism

This compound is a complex diazo dye. Commercial preparations contain two main blue components, SSB-I and SSB-II , along with other colored and colorless by-products. The chemical structures of SSB-I and SSB-II have been elucidated and are presented below.

-

SSB-I: 2,3-dihydro-2,2-dimethyl-4-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine

-

SSB-II: 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine

The staining mechanism of this compound is primarily a physical process based on its high solubility in lipids compared to its solvent. The dye molecules partition from the solvent into the intracellular lipid droplets and other lipophilic structures. SSB-II is considered the more basic of the two main components. While the primary mechanism is physical, some studies suggest that ionic binding may also play a minor role in what is termed "stable sudanophilia".

The logical relationship of the staining mechanism can be visualized as follows:

Figure 1: Staining Mechanism of this compound.

Applications in Histochemistry

This compound is a versatile stain with a broad range of applications, including the demonstration of:

-

Neutral fats, phospholipids, and sterols in frozen and paraffin-embedded tissue sections.

-

Granules in neutrophils and monocytes , aiding in the differentiation of acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL).

-

Myelin sheaths in the central and peripheral nervous systems.

-

Lipofuscin , an age-related pigment, in senescent cells.

-

Bacterial lipid inclusions .

Quantitative Data and Comparisons

While histochemical staining is often considered qualitative, several studies have provided quantitative data on the performance of this compound. One study demonstrated its superior sensitivity in detecting lipid accumulation in adipose tissue compared to other common lipid stains.

| Stain | Fold Increase in Stained Area (Obese vs. Control) | p-value |

| This compound | 3.2 | <0.001 |

| Oil Red O | 2.8 | <0.001 |

| Sudan III | 2.6 | <0.001 |

| Sudan IV | 2.6 | <0.001 |

| Table 1: Comparison of Lipid Staining Sensitivity in Adipose Tissue. |

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Staining of Lipids in Frozen Sections

This protocol is adapted from Sheehan and Hrapchak and utilizes a propylene glycol solvent to prevent the dissolution of lipids.

Reagents:

-

10% Formalin

-

Propylene Glycol

-

This compound Staining Solution (0.7 g this compound in 100 mL propylene glycol)

-

85% Propylene Glycol

-

Nuclear Fast Red Solution

-

Aqueous Mounting Medium (e.g., Glycerin Jelly)

Procedure:

-

Cut frozen sections at 10-16 µm and fix in 10% formalin for 10 minutes.

-

Wash sections in distilled water.

-

Dehydrate in two changes of propylene glycol, 5 minutes each.

-

Stain in this compound solution for 7 minutes, with agitation.

-

Differentiate in 85% propylene glycol for 3 minutes.

-

Rinse in distilled water.

-

Counterstain with Nuclear Fast Red for 3 minutes.

-

Wash in tap water, then rinse in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Lipids: Blue-black

-

Nuclei: Red

Figure 2: Workflow for Lipid Staining in Frozen Sections.

Staining of Myelin in Fresh Frozen Sections

This protocol is optimized for the visualization of myelinated structures in fresh frozen brain tissue.

Reagents:

-

This compound Staining Solution (2 g this compound in 100 mL tetrahydrofuran)

-

50% Ethyl Alcohol

-

Kaiser's Glycerol Gelatin

Procedure:

-

Cut fresh frozen sections at 20 µm and thaw-mount onto slides.

-

Immerse the slide in the this compound solution for approximately 8 seconds without agitation.

-

Briefly dip the slide in 50% ethyl alcohol (approx. 1 second).

-

Plunge the slide into 90°C tap water for 10 seconds with agitation.

-

Repeat the water wash with room temperature water.

-

Mount with Kaiser's glycerol gelatin.

Expected Results:

-

Myelinated structures: Darkly stained

Staining of Lipofuscin in Cultured Cells

This protocol is an optimized method for detecting lipofuscin as a marker of cellular senescence in cultured cells.

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

This compound Staining Solution (1.2 g this compound in 80 mL 70% ethanol, stirred overnight and filtered)

-

Distilled Water

-

DAPI or Nuclear Fast Red (optional counterstain)

Procedure:

-

Wash cultured cells with PBS.

-

Fix with 4% PFA for 10 minutes at room temperature.

-

Wash twice with PBS.

-

Incubate with the filtered this compound solution for 10-30 minutes at room temperature on a shaker.

-

Remove the staining solution and wash with distilled water for 5 minutes on a shaker.

-

(Optional) Counterstain with DAPI or Nuclear Fast Red.

-

Wash with PBS and visualize.

Expected Results:

-

Lipofuscin granules: Black or dark blue

-

Nuclei (if counterstained): Blue (DAPI) or Red (Nuclear Fast Red)

Figure 3: Workflow for Lipofuscin Staining in Cultured Cells.

Staining of Granulocytes in Blood Smears

This protocol is commonly used in hematology to differentiate myeloid from lymphoid cells.

Reagents:

-

Formalin Vapor or Formalin-Ethanol Fixative

-

Working this compound Staining Solution (e.g., 0.3 g SBB in 100 mL absolute ethanol mixed with a phenol buffer)

-

70% Ethanol

-

Leishman or May-Grünwald-Giemsa Stain

Procedure:

-

Fix air-dried blood or bone marrow smears in formalin vapor for 10 minutes.

-

Wash gently in water for 5-10 minutes.

-

Stain in the working SBB solution for 1 hour in a covered Coplin jar.

-

Differentiate by flooding the slide with 70% alcohol three times for 30 seconds each.

-

Rinse in running tap water and air dry.

-

Counterstain with Leishman or May-Grünwald-Giemsa stain.

-

Air dry and examine microscopically.

Expected Results:

-

Myeloid cells: Black granular pigment

-

Monocytic cells: Variable, from negative to weakly positive

-

Lymphoid cells: Negative

Limitations and Considerations

-

Specificity: While excellent for lipids, this compound is not entirely specific and can stain other cellular components like leukocyte granules.

-

Solvent Choice: The choice of solvent for the staining solution is critical to prevent the extraction of the lipids being stained. Propylene glycol and ethylene glycol are often preferred over ethanol for this reason.

-

Solution Stability: this compound solutions can form precipitates over time. It is often recommended to use freshly prepared and filtered solutions. Aging of the dye solution can lead to the formation of secondary products that may reduce staining specificity.

-

Autofluorescence: this compound has been shown to reduce autofluorescence in tissue sections, which can be an advantage in certain fluorescence microscopy applications. However, SBB-stained lipofuscin itself emits a strong signal in the far-red channel, which can be utilized for fluorescence detection.

Conclusion

This compound remains an indispensable tool in histochemistry. Its broad reactivity with various lipids, coupled with its utility in specialized applications such as hematopathology and neuroanatomy, ensures its continued relevance. By understanding the chemical principles of its staining mechanism and adhering to optimized protocols, researchers can effectively leverage this compound to visualize and quantify lipid distribution and other key cellular features, thereby advancing our understanding of cellular biology and disease pathogenesis.

References

- 1. scribd.com [scribd.com]

- 2. This compound: chemical structure and histochemistry of the blue main components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sudan-black-b-chemical-structure-and-histochemistry-of-the-blue-main-components - Ask this paper | Bohrium [bohrium.com]

- 4. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Mechanism of Action of Sudan Black B on Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan Black B (SBB) is a lipophilic, or fat-soluble, diazo dye widely utilized in histochemistry for the visualization of a broad spectrum of lipids, including phospholipids, neutral fats, and sterols.[1][2] Its mechanism of action is not one of a specific chemical reaction, but rather a physical process of selective solubility and partitioning.[3] This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with phospholipids, details established experimental protocols, and presents quantitative data where available. The information is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this classical staining technique and its applications.

Core Mechanism of Action: A Physical Phenomenon

The interaction between this compound and phospholipids is primarily a physical process driven by differential solubility, a principle that applies to its staining of all lipids.[3] SBB is a lysochrome, meaning it is a fat-soluble dye.[4] When a tissue section is immersed in a solution of SBB, the dye partitions itself between the solvent and the lipid components of the tissue. Because SBB is more soluble in lipids than in its typical alcoholic or glycol-based solvents, it preferentially moves from the solvent into the lipid-rich structures of the cells, thereby rendering them visible as blue-black deposits.

Boundary-surface adsorption also plays a role in this process. While often described as a "binding," the interaction is not a specific chemical bond formation, which explains the general lack of quantitative data on binding affinity or stoichiometry. The intensity of the staining is related to the concentration of the lipid present and the partitioning coefficient of the dye in that specific lipid environment.

The slightly basic nature of the this compound dye may also contribute to its interaction with acidic groups present in some lipid compounds, such as the phosphate groups in phospholipids.

Logical Relationship of SBB Staining

References

Methodological & Application

Application Notes and Protocols: Sudan Black B Staining for Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Black B (SBB) is a non-fluorescent, thermally stable, lipophilic dye widely used in histology and cytochemistry for the visualization of a variety of lipids, including neutral fats, phospholipids, and sterols.[1][2][3] Its application is particularly crucial for frozen tissue sections where lipid integrity is preserved. Beyond lipids, SBB is also recognized for its ability to stain lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells, making it a valuable tool in senescence studies.[4][5] This document provides a detailed protocol for the application of this compound staining on frozen tissue sections, intended for use in research and drug development settings.

Principle of Staining

The mechanism of this compound staining is primarily a physical process based on the dye's differential solubility. SBB is more soluble in the lipids present within the tissue than in its solvent carrier. When the tissue section is immersed in the SBB solution, the dye partitions into the cellular lipids, coloring them a characteristic blue-black. Propylene glycol is often used as the solvent for the dye because it does not dissolve lipids, thereby preventing the loss of target structures during the staining procedure.

Quantitative Data Summary

For reproducibility and optimization, the following table summarizes key quantitative parameters from various established protocols for this compound staining on frozen tissue sections.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| SBB Concentration | 0.7 g in 100 mL propylene glycol | Saturated solution in 70% ethanol | 0.1% in 70% ethanol |

| Fixation | 10% Formalin (optional) | 1% Paraformaldehyde | Not specified |

| Staining Temperature | 60°C | Room Temperature | Not specified |

| Staining Time | 6-10 minutes | Not specified | Not specified |

| Differentiation | 85% Propylene Glycol for 3 minutes | Not specified | Not specified |

| Counterstain | Nuclear Fast Red for 3 minutes | Not specified | Not specified |

Experimental Workflow Diagram

References

- 1. biognost.com [biognost.com]

- 2. microbenotes.com [microbenotes.com]

- 3. youtube.com [youtube.com]

- 4. This compound, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of Sudan Black B Working Solution with Propylene glycol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of a Sudan Black B (SBB) working solution using propylene glycol as the solvent. This method is particularly valuable for the histological visualization of a variety of lipids, including neutral fats, phospholipids, sterols, and the age-related pigment lipofuscin.[1][2][3] The use of propylene glycol as a solvent offers significant advantages over traditional alcohol-based methods, as it is less likely to dissolve fine lipid droplets during the staining procedure, ensuring a more accurate representation of lipid content within tissues.[4][5]

Principle of Staining

This compound is a fat-soluble, slightly basic diazo dye. The staining mechanism is based on the dye's greater solubility in lipids than in its propylene glycol solvent. When tissue sections are incubated with the SBB solution, the dye selectively partitions into the intracellular and extracellular lipid components, staining them a characteristic blue-black color. Propylene glycol also serves as a differentiating agent, removing excess dye from non-lipid structures and reducing background staining. This method is applicable to frozen tissue sections and can also be adapted for cultured cells.

Data Presentation: Reagent and Protocol Parameters

The following tables summarize the key quantitative parameters for the preparation of the necessary reagents and the staining protocol itself.

Table 1: Reagent Composition

| Reagent | Component | Concentration/Amount |

| This compound Staining Solution | This compound Powder | 0.7 g |

| Propylene Glycol | 100 mL | |

| Differentiating Solution | Propylene Glycol | 85 mL |

| Distilled Water | 15 mL | |

| Optional Counterstain | Nuclear Fast Red | As per manufacturer's instructions |

| 5% Aluminum Sulphate Solution | As per manufacturer's instructions |

Table 2: Staining Protocol Parameters

| Step | Reagent/Action | Incubation Time | Temperature |

| Fixation (for frozen sections) | 10% Formalin | 1 - 10 minutes | Room Temperature |

| Dehydration | 100% Propylene Glycol | 5 - 15 minutes (2 changes) | Room Temperature |

| Staining (Standard) | This compound Working Solution | 30 - 60 minutes | Room Temperature |

| Staining (Accelerated) | Pre-heated this compound Working Solution | 3 - 10 minutes | 60°C |

| Differentiation | 85% Propylene Glycol | 3 minutes | Room Temperature |

| Counterstaining (Optional) | Nuclear Fast Red | 3 - 5 minutes | Room Temperature |

Experimental Protocols

Preparation of this compound Working Solution (0.7% in Propylene Glycol)

This protocol details the preparation of a stable this compound staining solution.

Materials:

-

This compound powder (C.I. 26150)

-

Propylene glycol

-

Heating magnetic stirrer or water bath

-

Whatman No. 2 filter paper or equivalent

-

Fitted glass filter (medium porosity)

-

Storage bottle

Procedure:

-

In a suitable container, add 0.7 g of this compound powder to 100 mL of propylene glycol.

-

While stirring continuously, gently heat the mixture to 100-110°C. Maintain this temperature for a few minutes until the dye is completely dissolved. Caution: Do not exceed 110°C.

-

While still warm, filter the solution through Whatman No. 2 filter paper using a vacuum filtration setup.

-

Allow the solution to cool to room temperature.

-

Perform a second filtration through a fritted glass filter of medium porosity with a vacuum.

-

The prepared solution can be stored at room temperature or at 60°C in an oven for enhanced stability, where it can remain stable for up to one year.

Staining Protocol for Frozen Tissue Sections

This protocol provides a step-by-step guide for staining lipids in frozen tissue sections.

Materials:

-

Frozen tissue sections (8-10 µm) on adhesive slides

-

10% Buffered Formalin

-

Distilled water

-

100% Propylene Glycol

-

Prepared this compound Working Solution

-

85% Propylene Glycol (for differentiation)

-

Nuclear Fast Red solution (optional, for counterstaining)

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Coverslips

Procedure:

-

If the tissue is fresh, fix the frozen sections in 10% buffered formalin for 1 minute. For pre-fixed tissue, this step can be skipped.

-

Rinse the slides in two changes of distilled water.

-

Dehydrate the sections by immersing them in two changes of 100% propylene glycol, for 5 minutes each.

-

Incubate the slides in the this compound working solution. For room temperature staining, incubate for 30 to 60 minutes. For an accelerated protocol, pre-heat the staining solution to 60°C and stain for 3-10 minutes. Gentle agitation during staining can improve results.

-

Differentiate the sections in 85% propylene glycol for 3 minutes with agitation. This step is crucial for removing background staining.

-

Rinse the slides thoroughly in distilled water.

-

(Optional) For nuclear counterstaining, immerse the slides in Nuclear Fast Red solution for 3-5 minutes.

-

Wash the slides gently in several changes of tap water, followed by a final rinse in distilled water.

-

Mount the coverslip using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can dissolve the stained lipids.

Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow for this compound staining of frozen sections.

Logical Relationships in the Staining Process

Caption: Principle of this compound lipid staining.

References

Application Notes and Protocols: Sudan Black B Staining for Myelin in Spinal Cord Sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histological staining of myelin in spinal cord sections using Sudan Black B (SBB). This method is a valuable tool for assessing myelination and demyelination in studies of neurodegenerative diseases, such as multiple sclerosis, and for evaluating the efficacy of potential remyelinating therapies.

This compound is a non-fluorescent, fat-soluble dye, also known as a lysochrome.[1] Its principle lies in its higher solubility in lipids than in its solvent.[2] When tissue sections are incubated with the SBB solution, the dye selectively partitions into the lipid-rich myelin sheaths, staining them a characteristic blue-black color.[1][3] This technique is applicable to both frozen and paraffin-embedded tissue sections.[4]

I. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound staining protocol. These values may require optimization depending on the specific tissue, fixation method, and experimental conditions.

| Parameter | Value | Notes |

| SBB Stock Solution (Propylene Glycol) | 0.7 g this compound in 100 mL propylene glycol | Heat to 100°C to dissolve, then filter. Store at 60°C. |

| SBB Working Solution (Ethanol) | 0.3 g this compound in 100 mL absolute ethanol | Mix with a phenol buffer for the working solution. |

| Fixation | 10% Formalin | For frozen sections. Perfusion fixation with glutaraldehyde and formaldehyde can also be used. |

| Section Thickness | 10 - 16 µm | For cryostat sections. |

| Staining Time | 7 minutes to overnight | Shorter times are used for propylene glycol-based methods, while longer incubation is preferred for some protocols. |

| Differentiation | 85% Propylene Glycol | Typically for 3 minutes. |

| Counterstain | Nuclear Fast Red or Cresyl Fast Violet | For visualization of cell nuclei. |

II. Experimental Protocols

This section details the methodology for this compound staining of myelin in spinal cord sections. Two primary protocols are provided: one for frozen sections using a propylene glycol-based solvent and another for paraffin-embedded sections.

A. Protocol for Frozen Spinal Cord Sections

This protocol is adapted for fresh or frozen spinal cord tissue and utilizes propylene glycol as the dye solvent to minimize the dissolution of lipids.

Materials:

-

This compound powder

-

Propylene glycol

-

85% Propylene glycol solution

-

Distilled water

-

10% Formalin

-

Nuclear Fast Red solution (or other suitable counterstain)

-

Glycerin jelly or other aqueous mounting medium

-

Microscope slides and coverslips

-

Coplin jars

Procedure:

-

Tissue Preparation: Cut frozen spinal cord sections at 10-16 µm using a cryostat and mount them on clean microscope slides.

-

Fixation: Fix the sections in 10% formalin for 10 minutes.

-

Washing: Gently wash the sections with distilled water.

-

Dehydration: Place the slides in 100% propylene glycol for 5 minutes to dehydrate the tissue.

-

Staining: Transfer the slides to the pre-heated (60°C) 0.7% this compound solution in propylene glycol and incubate for a minimum of 2 hours, with overnight staining being optimal.

-

Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.

-

Washing: Rinse the slides thoroughly with several changes of distilled water.

-

Counterstaining: If desired, counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

-

Final Wash: Wash the slides in tap water, followed by a final rinse in distilled water.

-

Mounting: Mount the coverslips using an aqueous mounting medium like glycerin jelly.

B. Protocol for Paraffin-Embedded Spinal Cord Sections

This protocol is suitable for formalin-fixed, paraffin-embedded spinal cord tissue.

Materials:

-

This compound powder

-

Absolute ethanol

-

Phenol

-

Sodium phosphate dibasic (Na₂HPO₄·12H₂O)

-

70% Ethanol

-

Xylene or xylene substitute

-

Leishman stain or May–Grunwald–Giemsa stain (optional counterstain)

-

DPX or other permanent mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Fixation: Although already fixed, a post-fixation step in formalin vapor for 10 minutes can be performed.

-

Washing: Wash the sections gently in water for 5-10 minutes.

-

Staining: Immerse the slides in the working this compound stain solution (prepared by mixing 60 ml of 0.3% SBB in ethanol with 40 ml of phenol buffer) for 1 hour in a covered Coplin jar.

-

Differentiation: Flood the slides with 70% ethanol for 30 seconds, repeating this step three times to differentiate.

-

Washing: Rinse the sections in running tap water and allow them to air dry.

-

Counterstaining: If desired, counterstain with Leishman stain or May–Grunwald–Giemsa stain.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

III. Visualizations

A. Mechanism of this compound Staining for Myelin

The following diagram illustrates the principle of how this compound stains the myelin sheath.

Caption: Mechanism of this compound staining of myelin sheaths.

B. Experimental Workflow for this compound Staining

The diagram below outlines the key steps in the experimental workflow for staining frozen spinal cord sections with this compound.

Caption: Experimental workflow for this compound myelin staining.

References

Application Notes: Using Sudan Black B for Lipid Staining in Adipose Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adipose tissue is a critical endocrine organ responsible for energy storage in the form of lipids. The visualization and quantification of lipid accumulation within adipocytes are fundamental to research in metabolism, obesity, and the development of therapeutics for related disorders. Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye used extensively in histology to stain a wide range of lipids, offering a robust method for assessing lipid content in adipose tissue.[1][2][3]